

Application Note: A Comprehensive Guide to the Analytical Characterization of Propiophenone Derivatives

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-(3-Methoxyphenyl)-3'-methylpropiophenone |
| CAS No.: | 898774-40-8 |
| Cat. No.: | B1629571 |

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Introduction

Propiophenone and its derivatives are key intermediates and structural motifs in organic synthesis and medicinal chemistry.[1] Their applications range from being precursors for pharmaceuticals like ephedrine to forming the backbone of compounds with potential antidiabetic and antimicrobial properties.[1][2] Given their importance, rigorous analytical characterization is essential to confirm identity, assess purity, and ensure quality in research and drug development settings.[3]

This guide provides a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of propiophenone derivatives. It is designed for researchers, scientists, and quality control professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Structural Elucidation: The Spectroscopic Toolkit

The first step in characterizing a new or existing propiophenone derivative is the unambiguous determination of its molecular structure. A combination of spectroscopic methods is the most powerful approach for this task.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

Causality: ^1H NMR reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. ^{13}C NMR provides a count of unique carbon atoms, offering a direct glimpse into the carbon skeleton. For propiophenone derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and the structure of the side chain.

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the propiophenone derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Chloroform-d (CDCl_3) is a common choice for its excellent solubilizing power for many organic compounds.^[4]
- **Instrument Setup:**
 - Acquire spectra on a 400 MHz (or higher) spectrometer for optimal resolution.
 - For ^1H NMR, acquire at least 16 scans. For ^{13}C NMR, acquire 1024 or more scans to achieve a good signal-to-noise ratio.
- **Data Analysis & Interpretation:**
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the ^1H NMR signals to determine proton ratios.
 - Analyze coupling patterns (e.g., triplets, quartets) to deduce neighboring protons.

- Correlate observed chemical shifts with expected values from literature or predictive software.

Data Presentation: Typical NMR Chemical Shifts for Propiophenone

The following table provides typical chemical shift (δ) values for the parent propiophenone molecule in CDCl_3 , which serve as a baseline for interpreting substituted derivatives.[4][5]

| Atom | ^1H Chemical Shift (ppm) | Multiplicity | ^{13}C Chemical Shift (ppm) |
|--------------------------------|-----------------------------------|--------------|--------------------------------------|
| Carbonyl (C=O) | - | - | ~200.8 |
| Aromatic (C-ipso) | - | - | ~137.0 |
| Aromatic (C-ortho) | ~7.97 | Multiplet | ~128.0 |
| Aromatic (C-meta) | ~7.46 | Multiplet | ~128.5 |
| Aromatic (C-para) | ~7.56 | Multiplet | ~132.9 |
| Methylene (-CH ₂ -) | ~3.01 | Quartet (q) | ~31.8 |
| Methyl (-CH ₃) | ~1.23 | Triplet (t) | ~8.2 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). For a propiophenone derivative, the most prominent and diagnostic absorption is from the carbonyl (C=O) group, which provides definitive evidence of the ketone functionality.

Protocol: FTIR Analysis using ATR

- **Sample Preparation:** No extensive preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

- Instrument Setup:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal.
 - Set the spectral range from 4000 to 650 cm^{-1} .
- Data Analysis & Interpretation:
 - Identify the key absorption bands and compare them to correlation tables. Look for the strong C=O stretch, aromatic C=C and C-H stretches, and aliphatic C-H stretches.

Data Presentation: Characteristic IR Absorption Bands for Propiophenone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm^{-1}) | Intensity |
|------------------|---------------------|---|----------------|
| Carbonyl (C=O) | Stretch | 1685 - 1695 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Aromatic C-H | Bend (out-of-plane) | 900 - 675 | Strong |

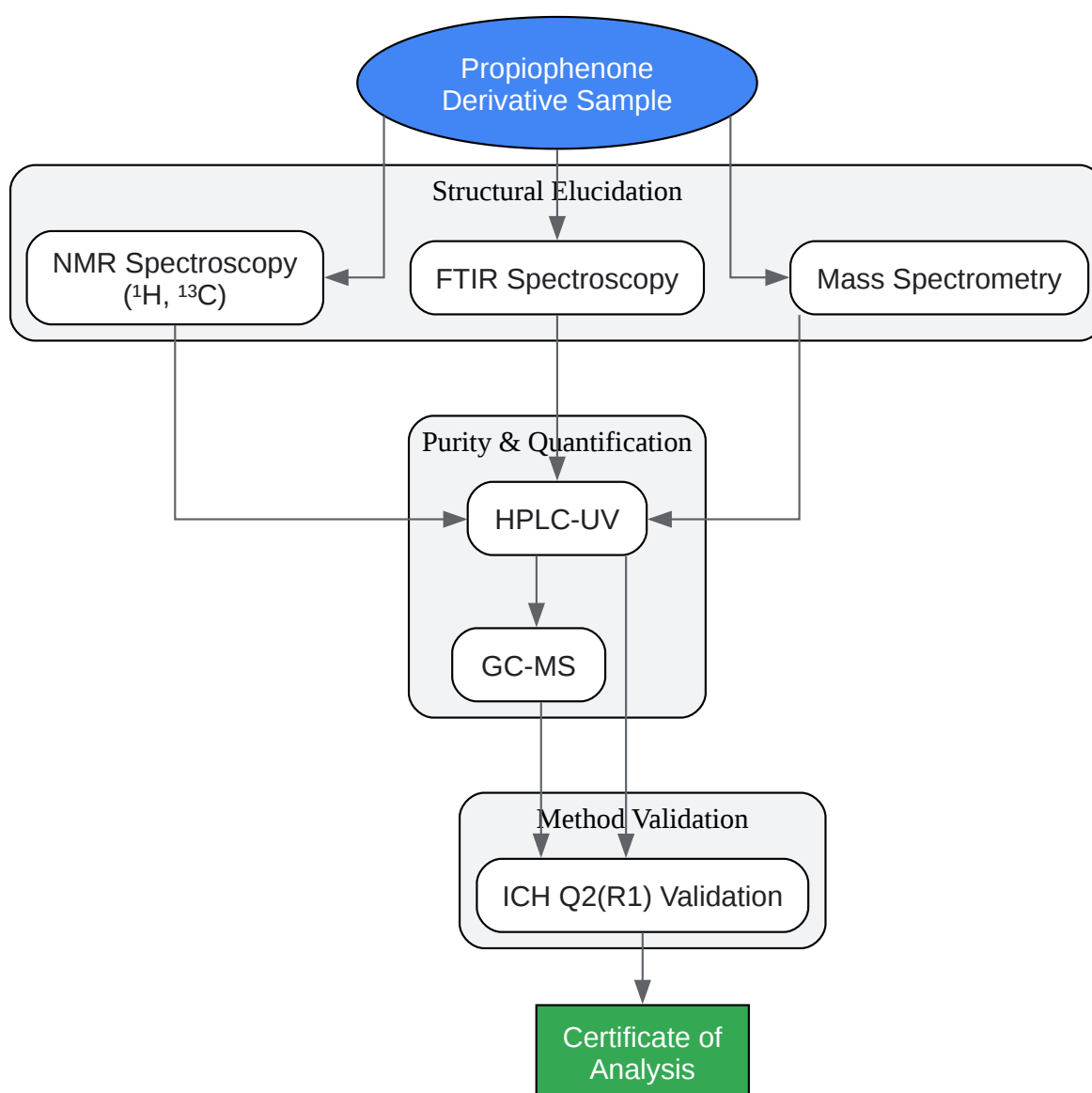
Note: The C=O stretch is a highly reliable indicator. Its position can shift slightly based on ring substitution.[6][7]

Purity Assessment and Quantification: The Chromatographic Methods

Once the structure is confirmed, it is crucial to determine the purity of the compound and quantify it. Chromatographic techniques are the gold standard for separating the main component from impurities.[3]

Visualization: General Analytical Workflow

The following diagram illustrates the integrated workflow for characterizing a propiophenone derivative, from initial structural confirmation to final purity assessment.



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Caption: Integrated workflow for propiophenone derivative characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment of non-volatile compounds like most propiophenone derivatives.[3] A reversed-phase method with UV detection is typically the first choice.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. UV detection is ideal as the aromatic ring in propiophenones provides strong chromophores.

Protocol: Reversed-Phase HPLC-UV Analysis

- Sample Preparation:
 - Accurately prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. [3]
 - Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.[3]
 - Filter the final solution through a 0.45 µm syringe filter to remove particulates.[3]
- Instrument & Method Parameters:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% formic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.[8]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - UV Detector Wavelength: 254 nm, where the phenyl ketone moiety strongly absorbs.
 - Injection Volume: 10 µL.
- Data Analysis & Interpretation:

- Integrate all peaks in the chromatogram.
- Calculate purity by the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile propiophenone derivatives and their impurities, GC-MS is an exceptionally powerful technique.

Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a molecular fingerprint, allowing for highly confident identification of both the main compound and any impurities.[9]

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]
- Instrument & Method Parameters:
 - Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow of ~1 mL/min.[10]
 - Injector Temperature: 250 °C.[10]
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - MS Transfer Line Temp: 280 °C.[10]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
 - Mass Range: Scan from m/z 50 to 400.

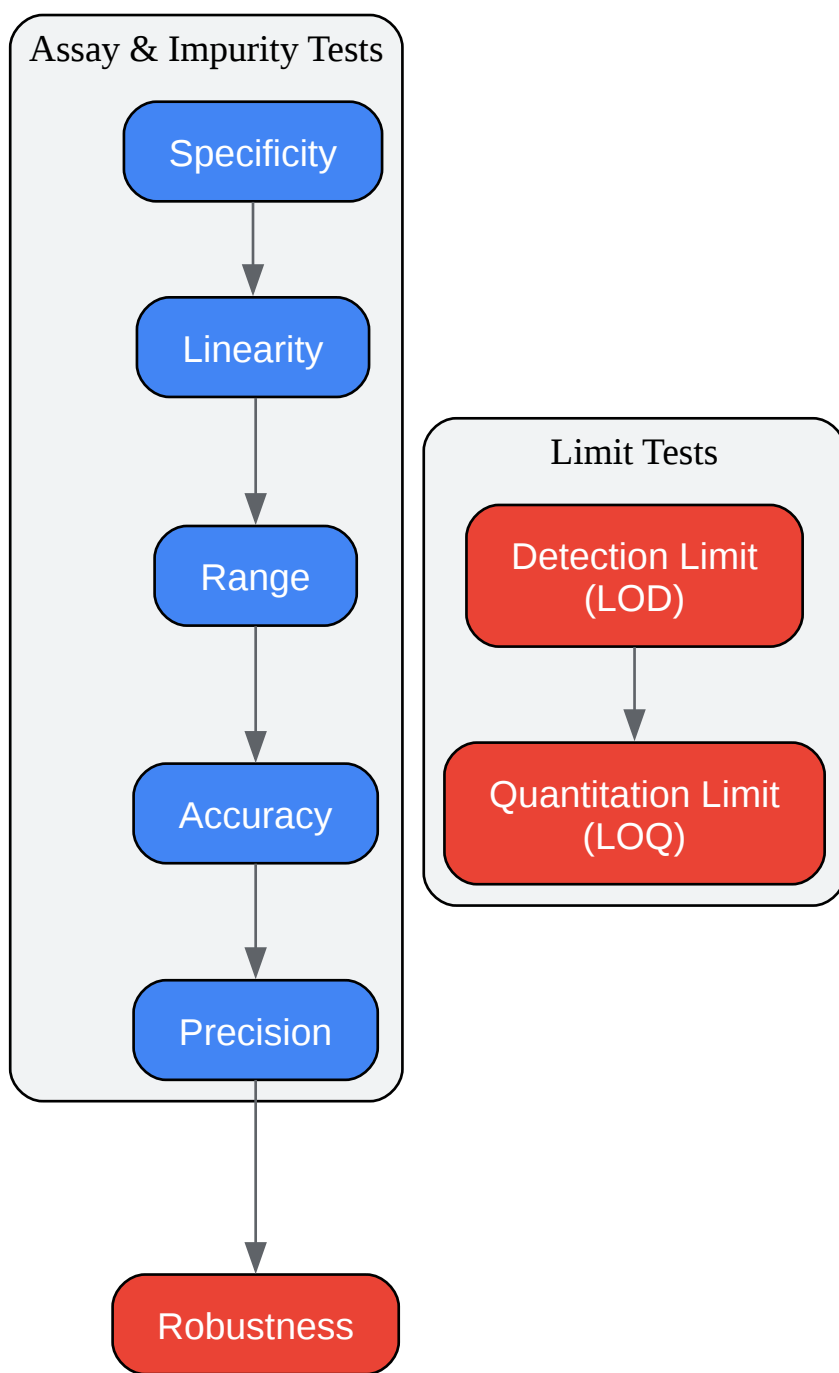
- Data Analysis & Interpretation:
 - Identify the peak for the main component based on its retention time.
 - Analyze the mass spectrum of the main peak. For propiophenone, expect to see the molecular ion (M^+) at m/z 134 and a prominent base peak at m/z 105, corresponding to the benzoyl cation $[C_6H_5CO]^+$, formed by alpha-cleavage.^{[9][11]} A secondary fragment at m/z 77 corresponds to the phenyl cation $[C_6H_5]^+$.^[9]
 - Identify impurity peaks and analyze their mass spectra to propose their structures.

Method Validation

For use in a regulated environment (e.g., pharmaceutical quality control), any analytical method must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.^[12]

Causality: Validation ensures that the analytical method is reliable, reproducible, and accurate. It provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.^[13]

Visualization: The Method Validation Process (ICH Q2(R1))



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Caption: Key parameters for analytical method validation per ICH Q2(R1).

Key Validation Parameters:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[13]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
- **Range:** The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. [14]
- **Accuracy:** The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.[15]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[14]
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]

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